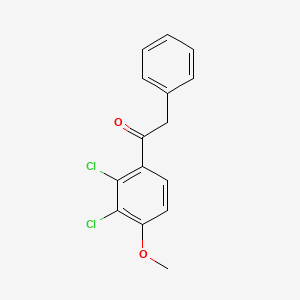![molecular formula C19H16BrNO2 B8564510 3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B8564510.png)
3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one is a complex organic compound with the molecular formula C19H16BrNO2 and a molecular weight of 370.24 g/mol This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a dimethyl group attached to a benzo[b]carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a suitable precursor, followed by methoxylation and subsequent cyclization to form the benzo[b]carbazole core. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol or other methoxy sources for methoxylation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-9-ethyl-8-methoxy-6,6-dimethyl-5,6-dihydrobenzo[b]carbazol-11-one: This compound has a similar structure but with an ethyl group instead of a hydrogen atom at the 9-position.
9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: This compound has a nitrile group at the 3-position and an oxo group at the 11-position.
Uniqueness
3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H16BrNO2 |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
3-bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11-one |
InChI |
InChI=1S/C19H16BrNO2/c1-19(2)14-9-11(23-3)5-7-12(14)17(22)16-13-6-4-10(20)8-15(13)21-18(16)19/h4-9,21H,1-3H3 |
InChI Key |
GGDYGOHFANSCSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)C(=O)C3=C1NC4=C3C=CC(=C4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Tridec-2-yn-1-yl)oxy]oxane](/img/structure/B8564452.png)

![N-{[3-(Benzyloxy)pyridin-2-yl]methyl}acetamide](/img/structure/B8564464.png)

![4-[(5-Isoquinolyl)oxy]piperidine hydrochloride](/img/structure/B8564473.png)



![8-(Pyridin-3-yl)-2-azaspiro[4.5]decane](/img/structure/B8564496.png)


